N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride
Overview
Description
“N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride” is a chemical compound with the empirical formula C11H14ClN3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3.2ClH/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14;;/h2-8,12H,9H2,1H3;2*1H . This indicates the presence of a methyl group (CH3), a pyrazolyl group, and a phenyl group in the molecule.Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 260.17 . The compound’s InChI key is DVJGGSGXCRFOIM-UHFFFAOYSA-N .Scientific Research Applications
N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride is a chemical compound with potential relevance in various scientific research fields. This document summarizes key findings from scientific research that sheds light on its applications beyond the scope of drug use, dosage, and side effects, focusing instead on its broader scientific implications.
Chemical Inhibitors and Cytochrome P450
One significant application of related chemical compounds is in the inhibition of cytochrome P450 isoforms in human liver microsomes, crucial for predicting drug-drug interactions. Potent and selective chemical inhibitors, including compounds with structures similar to N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine, play a vital role in deciphering the involvement of specific CYP isoforms in drug metabolism. This helps in understanding how various drugs might interact within the human body (Khojasteh et al., 2011).
Heterocyclic Compounds Synthesis
Research into the chemistry of related compounds, like pyrazolines, underscores their value as building blocks for synthesizing heterocyclic compounds. These substances are instrumental in developing new materials with potential applications in medicinal chemistry, demonstrating a broad range of biological activities. The unique reactivity of such compounds facilitates mild reaction conditions, paving the way for innovative transformations and applications in drug development and other fields (Gomaa & Ali, 2020).
Medicinal Chemistry and Pyrazoles
In medicinal chemistry, methyl-substituted pyrazoles, closely related in structure to this compound, have been identified as potent scaffolds exhibiting a wide spectrum of biological activities. This highlights the compound's potential as a foundation for developing new therapeutic agents, showcasing the versatility and significance of pyrazoles in drug discovery (Sharma et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-1-(3-pyrazol-1-ylphenyl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14;;/h2-8,12H,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJGGSGXCRFOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2C=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.